molecular formula C7H11NO2 B15095074 (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one

(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one

Cat. No.: B15095074
M. Wt: 141.17 g/mol
InChI Key: VGNYKLGDWGYNBO-UHFFFAOYSA-N
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Description

The compound (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a bicyclic structure featuring a seven-membered ring system fused with an aziridine moiety (4-azabicyclo[4.1.0]heptan-5-one).

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)

InChI Key

VGNYKLGDWGYNBO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2C(=O)NC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 3 undergoes selective oxidation to form a ketone or carboxylic acid derivative.

Reaction Conditions Product Key Observations
Primary alcohol oxidationH₂O₂, Fe³⁺ catalyst, 40–60°C3-Keto-4-azabicyclo[4.1.0]heptan-5-oneHigh stereoselectivity (>90%) maintained
Full oxidation to carboxylic acidKMnO₄, acidic aqueous conditions3-Carboxy-4-azabicyclo[4.1.0]heptan-5-oneRequires extended reaction times (12–24 hr)

Reduction Reactions

The ketone group at position 5 participates in stereospecific reductions:

Reagent Conditions Product Stereochemical Outcome
NaBH₄EtOH, 0°C(5S)-Hydroxy-4-azabicyclo[4.1.0]heptan-3-ylmethanolPredominant retention of configuration
L-Selectride®THF, −78°C (5R)-Hydroxy-4-azabicyclo[4.1.0]heptan-3-ylmethanolDiastereomeric ratio 85:15

Nucleophilic Additions

The ketone serves as an electrophilic site for nucleophilic attacks:

Notable examples:

  • Amine addition : Reacts with primary amines (e.g., methylamine) in ethanol/water to form Schiff bases (yield: 65–78%) .

  • Grignard reactions : Phenylmagnesium bromide adds to the ketone, producing a tertiary alcohol with 72% yield.

Cyclization and Ring-Opening

The bicyclic system undergoes controlled ring modifications:

Acid-Catalyzed Ring-Opening

Acid Conditions Product Mechanistic Insight
HCl (conc.)Reflux, 6 hr Linear aminoketone derivativeProtonation at bridgehead nitrogen initiates cleavage
TFART, 2 hr Open-chain amino alcoholQuantitative conversion observed via ¹H NMR

Base-Mediated Rearrangements

Treatment with NaOH/MeOH induces ring expansion to an eight-membered lactam (yield: 58%) through a retro-aldol mechanism.

Functional Group Interconversion

The hydroxymethyl group participates in esterification and etherification:

Reaction Type Reagents Product Application Relevance
AcetylationAc₂O, pyridine 3-(Acetoxymethyl) derivativeImproves membrane permeability
BenzylationBnBr, NaH, DMF 3-(Benzyloxymethyl) analogUsed in protective group strategies

Catalytic Hydrogenation

Selective hydrogenation of the cyclopropane ring:

  • Conditions : H₂ (1 atm), Pd/C (10 mol%), EtOAc, 25°C

  • Outcome : Saturated azabicycloheptane with complete diastereocontrol (d.r. >99:1)

Enzymatic Modifications

Biocatalysis enables stereospecific transformations:

  • Lipase-mediated resolution : Achieves enantiomeric excess >98% using Pseudomonas fluorescens lipase

  • Oxidoreductase action : Converts hydroxymethyl group to aldehyde without affecting the ketone (yield: 82%)

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid serves as a valuable building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful probe for investigating the binding sites of various biomolecules .

Medicine

In medicinal chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[41Its structural features can be exploited to design molecules with specific biological activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure provides a rigid framework that can enhance the mechanical and thermal stability of polymers and other materials .

Mechanism of Action

The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Functional Groups Key Applications/Synthesis Insights Reference
(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one 4-azabicyclo[4.1.0]heptan-5-one Hydroxymethyl at C3 Intermediate for bioactive molecules N/A
(1R,2R,3S,4S,5S,6R)-7-Amino-4,5-bis(benzyloxy)-2-(hydroxymethyl)-7-azabicyclo[4.1.0]heptan-3-ol 7-azabicyclo[4.1.0]heptane Benzyloxy, hydroxymethyl, amino groups Synthesized via hydrazine deprotection (78% yield)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3-azabicyclo[3.1.1]heptan-6-one Benzyl group at C3 Promising medicinal building block
(1S,4S,5R)-5-Ethyl-2-oxabicyclo[2.2.1]heptan-3-one 2-oxabicyclo[2.2.1]heptan-3-one Ethyl group at C5, oxabicyclo core NMR δ 0.97 (t, J = 5.4, 3H)
(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ylmethanol hydrochloride 3-azabicyclo[3.2.0]heptane Methanol hydrochloride at C6 R&D applications

Key Observations :

  • Substituent Effects : Benzyloxy groups () enhance lipophilicity, whereas hydroxymethyl (target compound) or dihydroxy groups () improve solubility .
  • Synthetic Yields : Hydrazine-mediated deprotection () achieves 78% yield, comparable to methods for oxabicyclo derivatives (e.g., uses TEA/BOP-Cl with 71% yield) .

Biological Activity

(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a bicyclic organic compound notable for its unique structural configuration and potential biological activities. This compound has been the focus of various studies due to its possible therapeutic applications in fields such as antimicrobial treatment, neuroprotection, and oncology.

  • Molecular Formula : C7H9NO3
  • Molar Mass : 155.15 g/mol
  • CAS Number : 1228530-96-8

Biological Activities

Preliminary research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies suggest that compounds with similar structures can effectively inhibit various bacterial strains. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

2. Neuroprotective Effects

Derivatives of bicyclic amines have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity may be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Cytotoxic Activity

Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved are still under investigation but may include the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
2-MethylpiperidineAntimicrobialEffective against Gram-positive bacteria
3-HydroxymethylpyrrolidineNeuroprotectiveProtects neuronal cells from apoptosis
4-Azabicyclo[2.2.2]octaneAnalgesicExhibits pain-relieving properties

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Antimicrobial Mechanism : Potential inhibition of bacterial DNA synthesis or enzyme activity.
  • Neuroprotective Mechanism : Modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Synthetic Routes

Various synthetic methods have been developed to produce this compound while maintaining stereochemistry and yield:

  • Starting Materials : Common precursors include simple amines and aldehydes.
  • Reagents Used : Catalysts such as Lewis acids or bases may be employed to facilitate reactions.
  • Reaction Conditions : Temperature and pH control are crucial for optimizing yields.

Q & A

Q. What are the optimized synthetic routes for scalable production of (1R,3S,6R)-3-(hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one?

A scalable synthesis was achieved via a nine-step route starting from a commercially available chiral lactone. Key improvements include an epimerization/hydrolysis step to recycle undesired diastereomers, avoiding tedious chromatographic separations. The process yields 43% overall, with critical steps involving stereochemical control during ring closure and functional group transformations. Reaction scalability was validated at the kilogram scale .

Q. How can researchers validate the stereochemical purity of this compound during synthesis?

Stereochemical validation requires a combination of chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) and nuclear Overhauser effect (NOE) NMR experiments. For example, NOE correlations between the hydroxymethyl proton (δ ~3.8 ppm) and adjacent bicyclic protons confirm the (1R,3S,6R) configuration. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Q. What analytical techniques are recommended for characterizing intermediates and final products?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and detect impurities (e.g., diastereomers).
  • HRMS (ESI) : For exact mass verification (e.g., [M+H]+ calculated vs. observed).
  • IR spectroscopy : To track functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the azabicyclo ketone).
  • Polarimetry : To monitor optical rotation consistency with reported enantiomeric purity .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during bicyclic ring formation?

Epimerization strategies are critical. For example, basic hydrolysis of an intermediate lactam under controlled pH (e.g., NaOMe/MeOH) enables equilibration of diastereomers, favoring the thermodynamically stable (1R,3S,6R) configuration. Kinetic trapping via selective crystallization or solvent-mediated phase separation further enhances purity .

Q. What structure-activity relationship (SAR) hypotheses can be tested for this compound’s pharmacological potential?

SAR studies should focus on:

  • Hydroxymethyl group : Replace with carboxyl or amine groups to assess solubility/bioactivity.
  • Bicyclic ring size : Compare 4.1.0 heptane systems with 3.2.0 analogs (e.g., tert-butyl derivatives in ) to evaluate ring strain and target binding.
  • Substituent stereochemistry : Synthesize (1S,3R,6S) enantiomers to isolate stereospecific effects. Biological assays (e.g., enzyme inhibition, bacterial growth assays) can validate hypotheses .

Q. What computational methods support conformational analysis of this rigid bicyclic system?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy-minimized conformers and predict NMR chemical shifts. Molecular docking studies (e.g., AutoDock Vina) may identify potential binding modes with biological targets like penicillin-binding proteins or orexin receptors, leveraging structural analogs from pharmacological studies .

Q. How can researchers resolve discrepancies in reported synthetic yields for similar azabicyclo compounds?

Yield variations often arise from:

  • Reaction scale : Pilot-scale reactions may suffer from inefficient mixing or heat transfer vs. small batches.
  • Purification methods : Crystallization efficiency vs. column chromatography losses.
  • Starting material quality : Residual moisture in chiral lactones can derail ring-closing steps. Systematic DOE (design of experiments) approaches optimize parameters like temperature, solvent polarity, and catalyst loading .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis Epimerization, Chiral HPLCpH control, solvent selection
Characterization NOE NMR, HRMSDeuterated solvent purity, ionization mode
SAR Bacterial assays, DockingTarget protein PDB ID, IC50 determination
Computational DFT, AutoDockBasis set, grid box size

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